Cyclohexyl-norstatine is a synthetic nonprotein amino acid with the molecular formula . It is a derivative of norstatine, which is recognized for its role as a transition-state mimic in enzyme inhibition. The compound features a cyclohexyl group attached to the norstatine backbone, enhancing its hydrophobicity and stability. Cyclohexyl-norstatine belongs to the class of organic compounds known as beta amino acids and derivatives, characterized by the presence of an amino group attached to the beta carbon atom .
Cyclohexyl-norstatine is classified under beta amino acids and derivatives, which are a subclass of carboxylic acids and derivatives. Its structure allows it to interact effectively with biological systems, making it a subject of interest in medicinal chemistry . The compound has not yet received approval for clinical use, but it is actively researched for its potential applications in enzyme inhibition and drug development .
Cyclohexyl-norstatine can be synthesized through several methods, including:
The synthesis often requires specific reaction conditions, including temperature control and the use of solvents that favor the desired reaction pathway. Industrial production emphasizes scalability and sustainability, focusing on reusable catalysts to minimize environmental impact.
Cyclohexyl-norstatine has a complex molecular structure characterized by:
The compound's structure includes a cyclohexyl group that contributes to its unique properties compared to other amino acids .
The average molecular weight of cyclohexyl-norstatine is approximately 243.34 g/mol, with specific structural features that enhance its binding affinity in biological systems .
Cyclohexyl-norstatine participates in various chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various products, including cyclohexyl-ketones and substituted derivatives of cyclohexyl-norstatine.
Cyclohexyl-norstatine functions primarily by mimicking the transition state of enzyme substrates. It binds tightly to enzyme active sites, inhibiting their activity. The presence of the cyclohexyl group enhances its binding affinity and stability, making it an effective inhibitor for enzymes such as renin and HIV-1 protease. This mechanism is crucial for its potential therapeutic applications .
Cyclohexyl-norstatine is typically found in solid state. Its solubility in water is approximately 1.44 mg/mL, indicating moderate hydrophilicity due to the presence of polar functional groups.
Key chemical properties include:
These properties suggest that cyclohexyl-norstatine can effectively interact with biological membranes while also being soluble enough for biological activity .
Cyclohexyl-norstatine has significant applications across various fields:
The nomenclature "cyclohexyl-norstatine" follows systematic naming conventions:
The compound emerged in the late 1980s–early 1990s during intensive research into renin inhibitors for hypertension management. Pioneering synthetic work by Terashima and colleagues demonstrated its incorporation in potent renin inhibitors, notably in the C-terminal component of the experimental compound CP-81,282 [5]. The stereochemical designation (2R,3S) for the amino and hydroxy groups respectively proved critical for inhibitory activity, establishing early structure-activity relationship principles for this compound class [5].
Table 1: Nomenclature and Key Identifiers of Cyclohexyl-Norstatine
Property | Value |
---|---|
IUPAC Name | propan-2-yl (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutanoate |
Chemical Formula | C₁₃H₂₅NO₃ |
DrugBank Accession Number | DB08288 |
Alternative Classification | β-Amino acid derivative |
Cyclohexyl-norstatine functions as a transition-state isostere in protease substrates:
The compound exhibits enhanced metabolic stability compared to canonical peptides due to non-standard backbone connectivity and the inclusion of the non-hydrolyzable cyclohexyl moiety. This property significantly prolongs biological activity in vivo [3].
Cyclohexyl-norstatine exemplifies structure-based drug design principles:
This compound paved the way for second-generation peptidomimetics including hydroxyethylamine dipeptide isosteres, demonstrating the iterative refinement process in protease inhibitor design. Its success validated the strategy of incorporating stereochemically defined non-canonical amino acids into therapeutic candidates [3] [5].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3